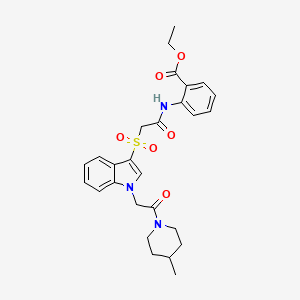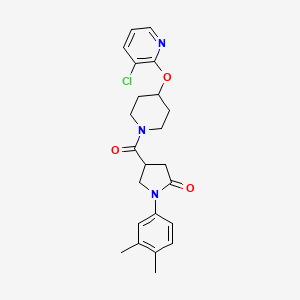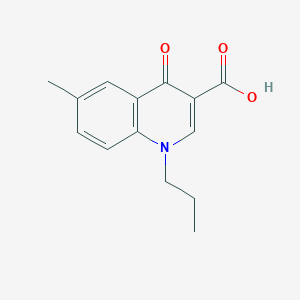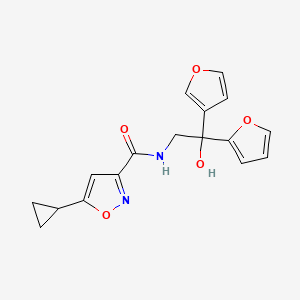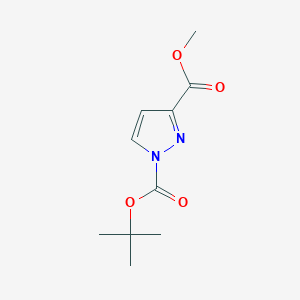![molecular formula C12H17IN2O2S B2990607 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 2034356-76-6](/img/structure/B2990607.png)
4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” belongs to the class of organic compounds known as benzo[d]thiazoles . Benzo[d]thiazoles are compounds containing a benzo[d]thiazole ring system, which consists of a benzene fused to a thiazole. The thiazole ring is a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” would be characterized by the presence of a benzo[d]thiazole core, with methoxy groups attached at the 4 and 7 positions, and a propyl group attached at the 3 position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” would depend on the specific conditions and reagents used. Benzo[d]thiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Ligand Efficiency
4,7-Dimethoxy-1,10-phenanthroline, a structurally similar compound to 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. This showcases the potential of dimethoxybenzo[d]thiazol-imine derivatives in facilitating complex chemical syntheses. The versatility in transforming hindered and functionalized imidazoles and aryl halides in good to excellent yields highlights its importance in synthetic organic chemistry and ligand efficiency studies (Altman & Buchwald, 2006).
Antioxidant Activity Evaluation
In research related to antioxidant properties, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which share a structural resemblance with 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, were prepared and their antioxidant activities evaluated. The study provides insights into the structure-activity relationships based on the presence and position of different substituents, offering a framework for understanding how modifications to the dimethoxybenzo[d]thiazol-imine scaffold could influence antioxidant capabilities (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Organic Synthesis and Application
The utility of dimethoxybenzo[d]thiazol-imines in organic synthesis extends to the oxidative dimerization of thioamides to yield 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the compound's role in facilitating novel synthetic pathways. This process, mediated by hypervalent iodine(V)-containing reagents, underscores the potential of 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide derivatives in the synthesis of complex heterocyclic compounds (Patil, Bhalerao, Dangate, & Akamanchi, 2009).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various receptors and proteins, modulating their function . For instance, some thiazole derivatives have been found to act as sigma receptor (σR) ligands .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Direcciones Futuras
The future research directions for “4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, research could also focus on developing more efficient synthesis methods for these types of compounds .
Propiedades
IUPAC Name |
4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S.HI/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h5-6,13H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGNBYCXXJDKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=N)OC)OC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2990528.png)

![ethyl 2-{[(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2990530.png)
